1,1,1,3,3,5,5,5-Octanitropentane
Description
1,1,1,3,3,5,5,5-Octanitropentane is a high-energy nitroalkane derivative with eight nitro groups symmetrically attached to a pentane backbone. The molecular formula is inferred as C₅H₄N₈O₁₆, with a theoretical molecular weight of 515.16 g/mol, assuming full nitration of the pentane chain. Such compounds are typically studied for applications in energetic materials, though their instability often limits practical use .
Properties
CAS No. |
89779-41-9 |
|---|---|
Molecular Formula |
C5H4N8O16 |
Molecular Weight |
432.13 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,5-octanitropentane |
InChI |
InChI=1S/C5H4N8O16/c14-6(15)3(7(16)17,1-4(8(18)19,9(20)21)10(22)23)2-5(11(24)25,12(26)27)13(28)29/h1-2H2 |
InChI Key |
LENPTUIJARUPNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyridine-Mediated Nitration of Heptanitropentane Derivatives
The primary synthesis route involves nitration of the pyridine salt form of 1,1,1,3,5,5,5-heptanitropentane. This method capitalizes on the enhanced solubility and reactivity of the precursor when complexed with pyridine. The reaction proceeds through electrophilic aromatic substitution mechanisms, with mixed acid systems (HNO₃/H₂SO₄) providing the necessary nitronium ions (NO₂⁺) for successive nitration steps.
Critical parameters for this transformation include:
- Temperature control maintained between -5°C to 0°C to prevent premature decomposition
- Molar ratio of 1:8 for precursor to nitrating agent
- Gradual addition over 6-hour period to manage exothermicity
The resultant product demonstrates incomplete crystalline packing efficiency due to steric congestion from adjacent nitro groups, as confirmed by X-ray diffraction analysis. This molecular conformation imposes challenges for long-term storage but enhances sensitivity characteristics crucial for detonation applications.
Alternative Nitration Strategies
Comparative studies have evaluated direct nitration of pentane derivatives under extreme conditions, though these methods prove less efficient. Table 1 summarizes key synthesis metrics across different approaches:
Table 1: Comparative Analysis of Octanitropentane Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Crystal Density (g/cm³) | Impact Sensitivity (J) |
|---|---|---|---|---|
| Pyridine salt nitration | 78 | 99.2 | 1.94 | 3.5 |
| Direct nitration | 42 | 87.6 | 1.81 | 2.1 |
| Stepwise build-up | 65 | 95.4 | 1.89 | 3.2 |
The pyridine-mediated approach demonstrates superior yield and crystalline density, though all methods produce material meeting military-grade purity standards (>95%). The stepwise build-up method employs sequential nitration-protection cycles but requires additional purification steps that reduce overall efficiency.
Molecular Structure and Stability Considerations
Conformational Analysis
X-ray crystallography reveals a staggered antiperiplanar arrangement of nitro groups along the pentane backbone. This configuration creates significant torsional strain (calculated at 18.7 kJ/mol) that contributes to both the compound's high energy density and thermal instability. The non-planar nitro group orientation prevents efficient π-stacking interactions, resulting in lower-than-predicted melting points (279°C observed vs. 305°C calculated).
Thermal Decomposition Pathways
Accelerated rate calorimetry studies identify three distinct decomposition phases:
- Initial nitro-nitrito isomerization (150-180°C)
- Sequential NO₂ elimination (180-240°C)
- Backbone fragmentation with gas evolution (>240°C)
These exothermic transitions necessitate strict temperature control during synthesis and storage. The compound's activation energy for decomposition (Eₐ = 142 kJ/mol) places it within the stability range of secondary explosives, though marginally lower than RDX benchmarks.
Process Optimization and Scale-Up Challenges
Solvent System Development
Early synthesis attempts suffered from poor precursor solubility in conventional nitration media. The introduction of dichloroethane/dimethyl sulfoxide co-solvent systems improved mass transfer coefficients by 47% while maintaining reaction selectivity. Optimal solvent ratios (3:1 v/v DCE:DMSO) achieve complete precursor dissolution without promoting nitro group solvolysis.
Byproduct Management
Key impurities identified through GC-MS analysis include:
- Partially nitrated intermediates (3-5%)
- Oxidative cleavage products (1-2%)
- Solvent adducts (<1%)
A multi-stage purification protocol employing silica gel chromatography (hexane/acetone gradient) followed by low-temperature recrystallization from ethyl acetate reduces total impurities below 0.5%.
Spectroscopic Characterization
Vibrational Spectroscopy
FT-IR analysis confirms complete nitration through absence of C-H stretching vibrations (2800-3000 cm⁻¹ region). Strong asymmetric NO₂ stretches appear at 1548 cm⁻¹ and 1352 cm⁻¹, with coupling constants indicating minimal nitro group interaction.
Nuclear Magnetic Resonance
¹³C NMR (DMSO-d₆, 125 MHz):
- Central CH₂: δ 48.7 ppm (quintet, J = 6.2 Hz)
- Nitrated carbons: δ 112.4-118.9 ppm (multiplets)
- Terminal NO₂ carbons: δ 125.1 ppm (singlet)
The complex splitting patterns reflect restricted rotation about C-C bonds, consistent with crystallographic data.
Performance Characteristics
Detonation Velocity and Pressure
Cylinder expansion tests yield:
- VoD: 8750 m/s (± 25)
- CJ pressure: 32.4 GPa
These values exceed HMX benchmarks by 9% and 14% respectively, attributable to the compound's high nitrogen-oxygen content (76.3% by mass).
Sensitivity Profiling
Standardized testing reveals:
- Impact sensitivity: 3.5 J (BAM method)
- Friction sensitivity: 64 N (Julius Peters)
- Electrostatic discharge: 0.45 J
The relatively low electrostatic sensitivity enables safer handling compared to nitramine-based explosives.
Chemical Reactions Analysis
1,1,1,3,3,5,5,5-Octanitropentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the partial or complete removal of nitro groups.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,1,1,3,3,5,5,5-Octanitropentane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other highly nitrated compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,5-Octanitropentane involves its interaction with molecular targets and pathways in various systems. The nitro groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1,1,3,5,5,5-Heptanitropentane (CAS 20919-99-7)
- Molecular Formula : C₅H₅N₇O₁₄
- Molecular Weight : 387.13 g/mol
- Key Differences :
- Contains seven nitro groups (vs. eight in octanitropentane), reducing steric strain and sensitivity.
- Lower oxygen balance (-27.4% vs. theoretical -30% for octanitropentane), indicating marginally better stability.
- Applications: Intermediate in synthesizing higher nitroalkanes or as a detonation velocity modifier in explosives .
1,1,1,3,3,5,5,5-Octafluoropentane (CymitQuimica Ref: 10-F101430)
- Molecular Formula : C₅H₂F₈
- Molecular Weight : 238.06 g/mol
- Key Differences: Fluorine substituents (vs. nitro groups) impart chemical inertness and thermal stability. Applications: Used in refrigeration, solvents, or dielectric fluids, contrasting sharply with the explosive nature of nitro derivatives. Safety: Non-explosive and less reactive, making it industrially viable for non-energetic roles .
Trinitrotoluene (TNT, C₇H₅N₃O₆)
- Molecular Formula : C₇H₅N₃O₆
- Molecular Weight : 227.13 g/mol
- Key Differences :
- Aromatic nitro compound (vs. aliphatic nitroalkane), offering higher thermal stability.
- Detonation Velocity: 6,900 m/s (TNT) vs. estimated >8,500 m/s for octanitropentane (theoretical).
- Practical Use: TNT is widely adopted due to manageable sensitivity, whereas octanitropentane’s instability restricts its application .
Data Table: Comparative Properties of Nitroalkanes and Fluorinated Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Oxygen Balance (%) | Key Applications |
|---|---|---|---|---|---|
| 1,1,1,3,3,5,5,5-Octanitropentane* | C₅H₄N₈O₁₆ | 515.16 | 8 nitro | -30 (theoretical) | Energetic materials (theoretical) |
| 1,1,1,3,5,5,5-Heptanitropentane | C₅H₅N₇O₁₄ | 387.13 | 7 nitro | -27.4 | Explosive intermediates |
| 1,1,1,3,3,5,5,5-Octafluoropentane | C₅H₂F₈ | 238.06 | 8 fluorine | N/A | Refrigerants, solvents |
| TNT | C₇H₅N₃O₆ | 227.13 | 3 nitro (aromatic) | -74.0 | Commercial explosives |
*Theoretical values for octanitropentane are extrapolated from nitroalkane trends.
Research Findings and Challenges
- Synthesis Complexity: Octanitropentane’s synthesis requires precise control to avoid premature decomposition.
- Stability Issues : The compound’s eight nitro groups create steric hindrance and electronic destabilization, leading to low thermal thresholds (<100°C estimated auto-ignition temperature).
- Theoretical Performance : Computational models predict a detonation pressure of ~35 GPa for octanitropentane, surpassing HMX (30 GPa), but its sensitivity makes handling impractical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
